Zopfiellamide A

Vue d'ensemble

Description

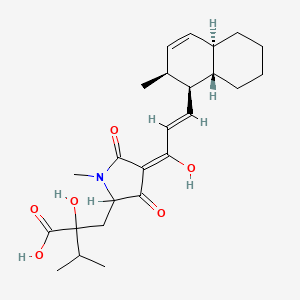

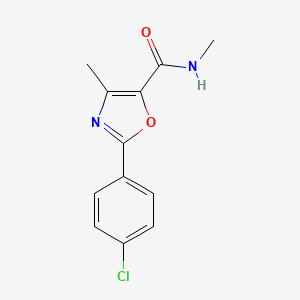

Zopfiellamide A is a natural product that was first isolated from the actinomycete strain Streptomyces albus subsp. zopfii. It belongs to the class of polyketide-diketopiperazine (PK-DKP) compounds and exhibits potent antibacterial activity against a range of gram-positive bacteria. It is an antimicrobial metabolite sourced from the fermentations of the facultative marine fungus Zopfiella latipes CBS 611.97 .

Synthesis Analysis

The synthetic strategy moving towards the synthesis of this compound was divided based on the C-5 and C-3 substitution groups . The first approach focused on the insertion of C-5 substituents of this compound, which is the construction of the quaternary carbon bearing the hydroxyl, isopropyl, and carboxylic acid linked via the methylene group at the C-5 position of the pyrrolidinone ring . The synthesis of C-5 substituents involved olefination, Michael addition, alkylation, and mono-decarboxylation .

Molecular Structure Analysis

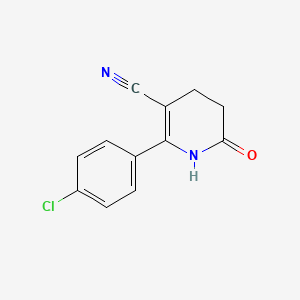

This compound has a molecular formula of C25H35NO6. The structure determination of small molecule compounds like this compound can be done using X-ray crystallography, which has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dialkylation, bromination, cyclisation with methylamine, olefination, Michael addition, alkylation, and mono-decarboxylation . The chemical exploration of the pyrrolidinone intermediates produced during the reaction was also done using epoxidation, acid-catalyzed ring-opening, and stereoselective reduction .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 445.55 g/mol . It is a crystalline compound and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Applications De Recherche Scientifique

Antimicrobial Properties

Zopfiellamide A, identified as a metabolite from the marine fungus Zopfiella latipes, has shown antimicrobial properties. This discovery was made through the isolation of zopfiellamides A and B from fermentations of Zopfiella latipes. Their structures, elucidated by spectroscopic techniques, are pyrrolidinone derivatives (Daferner, Anke, & Sterner, 2002).

Synthesis and Chemical Studies

Further research has been conducted on the synthesis of this compound. One study focused on the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate product in the synthesis of this compound. The study investigated the effect and hydride transfer mechanism of sodium borohydride-metal chlorides system in the reduction process, which is crucial for understanding the synthesis of this compound (Jumali, Shaameri, Mohamad, & Hamzah, 2017).

Application in Phytochemical and Pharmacological Research

Research on similar compounds, although not directly this compound, provides insight into the broader applications of such compounds in phytochemical and pharmacological studies. For instance, the identification of bioactive constituents in Ziziphus jujube fruit extracts exhibiting antiproliferative and apoptotic effects in breast cancer cells suggests a potential area for future exploration of this compound in cancer research (Plastina et al., 2012).

Molecular Systematics of Zopfiella

Understanding the molecular systematics of Zopfiella, the genus from which this compound is derived, can provide context for its applications. A study on the phylogenetic relationships of Zopfiella and allied genera in the Sordariales used multiple gene sequences to infer phylogenies, which can be instrumental in understanding the biosynthesis and evolutionary context of metabolites like this compound (Cai, Jeewon, & Hyde, 2006).

Mécanisme D'action

While the specific mechanism of action for Zopfiellamide A is not detailed in the search results, it is known to exhibit potent antibacterial activity. Antibacterial drugs typically work by inhibiting cell wall biosynthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways .

Propriétés

IUPAC Name |

2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO6/c1-14(2)25(32,24(30)31)13-19-22(28)21(23(29)26(19)4)20(27)12-11-17-15(3)9-10-16-7-5-6-8-18(16)17/h9-12,14-19,27,32H,5-8,13H2,1-4H3,(H,30,31)/b12-11+,21-20+/t15-,16+,17-,18-,19?,25?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGFSUQJOBSOGP-RXTDPYEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2CCCCC2C1C=CC(=C3C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=C[C@H]2CCCC[C@@H]2[C@H]1/C=C/C(=C\3/C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Zopfiellamide A and where is it found?

A1: this compound is an antimicrobial compound originally isolated from the marine fungus Zopfiella latipes [].

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, we know that this compound is a pyrrolidinone derivative []. Its key structural features include a quaternary carbon at the C-5 position of the pyrrolidinone ring, bearing a hydroxyl group, an isopropyl group, and a carboxylic acid linked via a methylene group. The C-3 position of the ring is substituted, and researchers have explored various acyl groups at this position [, ].

Q3: What are the main synthetic challenges in producing this compound?

A3: The synthesis of this compound presents several challenges. One major hurdle is the stereoselective introduction of the C-5 substituents and the control of stereochemistry during reduction of intermediates []. Another challenge lies in the C-acylation at the C-3 position, which has resulted in low yields and complex reaction mixtures [].

Q4: What has been the focus of recent research on this compound?

A4: Recent research has focused on developing efficient synthetic routes to this compound and exploring the stereoselectivity of reduction reactions involved in its synthesis. One study investigated the use of sodium borohydride with different metal chlorides to achieve stereoselective reduction of a key intermediate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione [, ]. This research highlights the importance of optimizing reaction conditions to achieve desired stereochemical outcomes in complex natural product synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)

![7-[1,1'-biphenyl]-4-yl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037496.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B3037500.png)

![1-[4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B3037503.png)

![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)